molecular formula C23H25BrN2O4S B298528 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

カタログ番号 B298528
分子量: 505.4 g/mol
InChIキー: ABYDHYOKWNFNCQ-VASVRFFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BEMP, is a thiazolidinone derivative that has shown potential as a therapeutic agent in various diseases. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.

作用機序

The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one inhibits the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3). Inhibition of these enzymes and proteins leads to the anti-inflammatory and anti-cancer effects of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.
Biochemical and Physiological Effects
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to reduce the levels of glucose and insulin in diabetic rats.

実験室実験の利点と制限

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has some limitations, including its low stability in solution and its tendency to degrade over time. In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has a short half-life in vivo, which may limit its therapeutic potential.

将来の方向性

There are several future directions for the study of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. First, further studies are needed to fully understand the mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and its effects on various enzymes and proteins. Second, studies are needed to determine the optimal dosage and administration of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one for therapeutic use. Third, studies are needed to determine the pharmacokinetics and pharmacodynamics of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in vivo. Fourth, studies are needed to investigate the potential of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent in other diseases, including neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to develop new derivatives of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with improved stability and therapeutic potential.
Conclusion
In conclusion, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown potential as a therapeutic agent in various diseases. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and its potential as a therapeutic agent in various diseases.

合成法

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 4-methoxyaniline in the presence of propylamine and thiosemicarbazide. This reaction results in the formation of 5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. Other methods include the use of different aldehydes and amines to generate different derivatives of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

科学的研究の応用

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and diabetes. Studies have shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has anti-inflammatory and anti-cancer properties. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

分子式

C23H25BrN2O4S

分子量

505.4 g/mol

IUPAC名

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25BrN2O4S/c1-5-11-26-22(27)20(31-23(26)25-16-7-9-17(28-3)10-8-16)14-15-12-18(24)21(30-6-2)19(13-15)29-4/h7-10,12-14H,5-6,11H2,1-4H3/b20-14-,25-23?

InChIキー

ABYDHYOKWNFNCQ-VASVRFFCSA-N

異性体SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

正規SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC)OC)SC1=NC3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。